4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWMDLOYFNAKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a two-step process involving the condensation of N-(prop-2-yn-1-yl)pyridin-2-amines followed by a Sandmeyer reaction.
Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the benzamide moiety: This involves the reaction of the imidazo[1,2-a]pyridine derivative with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the benzamide moiety can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl or aryl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazopyridine Derivatives
Physicochemical and Pharmacokinetic Implications
Substituent Effects: Ethoxy vs. Chloro: The ethoxy group in the target compound improves metabolic stability compared to chloro-substituted analogs (e.g., 2d), which may exhibit higher reactivity and shorter half-lives . Methyl vs.
Core Modifications :
- Replacement of the benzamide with a phthalazine (2d) or sulfonamide () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity. For example, sulfonamide derivatives may exhibit stronger binding to kinase ATP pockets .
Linker and Side Chain Variations: The ethyl linker in the target compound balances flexibility and rigidity, whereas bulkier side chains (e.g., dimethylglycyl amino in ) may enhance solubility but introduce steric hindrance .
Biological Activity
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizes relevant research findings, and discusses its pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 328.38 g/mol
The compound features an ethoxy group, an imidazo[1,2-a]pyridine moiety, and a benzamide structure, which contribute to its biological properties.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative A | HeLa | 5.0 | Apoptosis induction |
| Imidazo[1,2-a]pyridine derivative B | MCF-7 | 3.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Note: TBD = To be determined
Antimycobacterial Activity
A study published in PubMed highlights the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives that demonstrated promising antitubercular activity against Mycobacterium tuberculosis (MTB). The findings suggest that modifications in the imidazo structure can enhance efficacy against drug-resistant strains.
Case Study:
In vitro testing revealed that certain derivatives displayed low nanomolar minimum inhibitory concentrations (MICs), indicating strong potential as lead compounds for tuberculosis treatment .
The biological activity of this compound is likely linked to its interaction with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinase, suggesting a potential role for this compound in targeting kinase pathways involved in tumor growth .
- Immune Modulation : Compounds from the imidazo family have been studied for their ability to enhance immune responses, particularly in cancer immunotherapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Research on related compounds suggests favorable absorption and distribution characteristics with manageable toxicity profiles.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide?
The synthesis typically involves coupling the imidazo[1,2-a]pyridine core with a benzamide derivative. Key steps include:
- Core formation : Cyclization of 2-aminopyridine derivatives with α-bromo ketones under reflux conditions in polar solvents (e.g., DMF or ethanol) .
- Amide coupling : Reaction of the imidazo[1,2-a]pyridine-ethylamine intermediate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to minimize side reactions .
- Critical parameters : Temperature control (<60°C) and solvent selection (e.g., dichloromethane for amidation) to ensure >70% yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : Use -NMR and -NMR to verify substituent positions and amide bond formation. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient achieves >95% purity .
- Crystallography : X-ray diffraction is recommended for resolving ambiguous stereochemistry in analogues .
Q. How do researchers evaluate the stability of this compound under experimental conditions?
Stability studies involve:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for imidazo[1,2-a]pyridine derivatives) .
- Solution stability : Monitor degradation in DMSO or PBS buffers via HPLC over 24–72 hours .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and activity thresholds (IC vs. EC) .
- Structural analogs : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) using SAR models .
- Metabolic interference : Use liver microsome assays to identify cytochrome P450 interactions that alter efficacy .
Q. How can computational methods predict the compound’s binding affinity for target proteins?
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the imidazo[1,2-a]pyridine scaffold’s π-π stacking and hydrogen-bonding potential .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
- Free energy calculations : Use MM/GBSA to rank binding affinities of derivatives .
Q. What experimental designs validate the compound’s pharmacokinetic (PK) profile?
- In vitro ADME :
- Permeability : Caco-2 cell assays to predict intestinal absorption .
- Metabolism : Incubate with human liver microsomes to identify major metabolites (e.g., ethoxy group demethylation) .
- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC, t, and bioavailability .
Q. How do researchers address low solubility in aqueous buffers during biological testing?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the benzamide moiety .
- Nanoformulations : Encapsulate in PEGylated liposomes for improved delivery .
Methodological Challenges
Q. What protocols minimize impurities during multi-step synthesis?
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step .
- Byproduct suppression : Add molecular sieves during cyclization to absorb water and prevent hydrolysis .
- Quality control : Track impurities (e.g., unreacted starting materials) via LC-MS and adjust stoichiometry .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Substituent libraries : Synthesize derivatives with variations in the ethoxy group (e.g., halogen, alkyl, or aryl substitutions) .
- Biological screening : Test against panels of related targets (e.g., kinases, ion channels) to identify selectivity trends .
- 3D-QSAR : Build CoMFA or CoMSIA models using IC data from analogues .
Q. What approaches confirm target engagement in cellular assays?
- CETSA : Monitor thermal stabilization of target proteins via Western blotting .
- Pull-down assays : Use biotinylated probes to isolate compound-protein complexes for MS identification .
- Fluorescent tagging : Incorporate BODIPY or Cy5 labels for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
